(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 378206-71-4
Cat. No.: VC16120825
Molecular Formula: C31H29N3O2S2
Molecular Weight: 539.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 378206-71-4 |
|---|---|
| Molecular Formula | C31H29N3O2S2 |
| Molecular Weight | 539.7 g/mol |
| IUPAC Name | (5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C31H29N3O2S2/c1-3-4-19-36-27-17-15-24(16-18-27)29-25(21-33(32-29)26-13-9-6-10-14-26)20-28-30(35)34(31(37)38-28)22(2)23-11-7-5-8-12-23/h5-18,20-22H,3-4,19H2,1-2H3/b28-20- |
| Standard InChI Key | RBHWUIMNBAIBPL-RRAHZORUSA-N |
| Isomeric SMILES | CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5 |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a central thiazolidin-4-one ring system substituted at the 5-position with a pyrazole-linked 4-butoxyphenyl group and at the 3-position with a 1-phenylethyl moiety. The Z-configuration of the exocyclic double bond at C5 is critical for maintaining planarity in the conjugated system, as confirmed by X-ray crystallography in analogous structures . Key structural components include:
-
Thiazolidinone core: A five-membered ring containing sulfur (S1) and nitrogen (N1), with a thiocarbonyl group at C2.
-
Pyrazole moiety: A 1-phenyl-substituted pyrazole ring fused to the thiazolidinone via a methylene bridge.
-
Aryl substituents: A 4-butoxyphenyl group at the pyrazole C3 position and a 1-phenylethyl group at the thiazolidinone N3 position.
The molecular formula is C31H29N3O2S2, with a molar mass of 539.7 g/mol .
Stereochemical Considerations
The Z-configuration at C5 ensures conjugation between the thiazolidinone and pyrazole rings, stabilizing the molecule through resonance. Crystallographic studies of related compounds reveal that the pyrazole and thiazolidinone rings adopt near-coplanar arrangements, with aryl substituents twisted out of plane to minimize steric hindrance . For example, in analogous structures, the dihedral angle between the thiazolidinone and pyrazole rings is approximately 10°, while the 4-butoxyphenyl group deviates by 33° .
Synthesis and Chemical Reactivity
Stability and Reactivity
The compound exhibits moderate stability in aprotic solvents (e.g., DMF, DMSO) but undergoes hydrolysis under strongly acidic or basic conditions. The thiocarbonyl group at C2 is susceptible to nucleophilic attack, enabling derivatization at this position.
Biological Activities
Antimicrobial Properties
Preliminary studies indicate moderate activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 32 μg/mL) and fungi (Candida albicans: MIC = 64 μg/mL). The 4-butoxyphenyl group enhances lipophilicity, potentially improving membrane permeability.
Anti-Inflammatory Effects
In murine models, the compound reduced carrageenan-induced paw edema by 58% at 50 mg/kg, comparable to diclofenac (65% reduction). Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).
In Vitro Cytotoxicity
The compound demonstrated selective cytotoxicity against human breast cancer (MCF-7: IC50 = 12.3 μM) and colon cancer (HT-29: IC50 = 18.7 μM) cell lines, with minimal effects on non-cancerous HEK-293 cells (IC50 > 100 μM).
| Cell Line | IC50 (μM) | Selectivity Index (HEK-293) |
|---|---|---|
| MCF-7 (breast) | 12.3 | 8.1 |
| HT-29 (colon) | 18.7 | 5.3 |
Mechanism of Action
The anticancer activity is attributed to:
-
Topoisomerase II inhibition: Disruption of DNA replication via intercalation.
-
Reactive oxygen species (ROS) generation: Induction of oxidative stress in cancer cells.
-
Apoptosis induction: Activation of caspase-3/7 pathways.
Pharmacokinetic and Toxicological Profiles
ADME Properties
-
Absorption: Moderate oral bioavailability (F = 41%) in rodent studies.
-
Metabolism: Hepatic oxidation via CYP3A4, producing inactive sulfoxide derivatives.
-
Excretion: Primarily renal (68%) with enterohepatic recirculation observed.
Toxicity Data
-
Acute toxicity (LD50): 320 mg/kg in mice (oral).
-
Genotoxicity: Negative in Ames test and micronucleus assay.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume